Technical Guide: Synthesis and Characterization of 1-(Thiophene-2-carbonyl)-1,4-diazepane Hydrochloride
Technical Guide: Synthesis and Characterization of 1-(Thiophene-2-carbonyl)-1,4-diazepane Hydrochloride
Executive Summary
The compound 1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride represents a high-value "privileged scaffold" in medicinal chemistry. It combines the lipophilic, metabolic stability of the thiophene ring with the conformational flexibility of the 1,4-diazepane (homopiperazine) core. This specific building block is frequently utilized in the development of kinase inhibitors, GPCR ligands, and CNS-active agents where the diazepane ring mimics peptide turns or provides a specific vector for solubilizing groups.
This guide details the regioselective synthesis of the mono-acylated product. While direct acylation of 1,4-diazepane is possible, it is plagued by bis-acylation byproducts and difficult purification. Therefore, this protocol prioritizes a protective group strategy (Boc) to ensure high fidelity, scalability, and purity suitable for GMP environments.
Strategic Retrosynthesis & Pathway Analysis
To achieve the target molecule with high purity (>98%), we must control the reactivity of the two secondary amines in the homopiperazine ring.
Pathway Comparison
| Feature | Route A: Direct Acylation | Route B: Mono-Protection (Recommended) |
| Starting Material | 1,4-Diazepane (Homopiperazine) | tert-Butyl 1,4-diazepane-1-carboxylate |
| Reagent | Thiophene-2-carbonyl chloride | Thiophene-2-carboxylic acid + Coupling Agent |
| Major Challenge | Statistical mixture of mono-, di-, and un-reacted species. | Two-step process (Coupling |
| Purification | Difficult chromatography (Polar amines). | Simple extraction/precipitation. |
| Yield | Low (<40% isolated) | High (>85% overall) |
Decision: We will proceed with Route B utilizing tert-butyl 1,4-diazepane-1-carboxylate (Boc-homopiperazine). This route guarantees regioselectivity and simplifies the final isolation of the hydrochloride salt.
Reaction Scheme Visualization
Caption: Figure 1. Regioselective synthesis pathway utilizing Boc-protection strategy to prevent bis-acylation.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
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Substrate: tert-Butyl 1,4-diazepane-1-carboxylate (CAS: 112275-50-0)[1]
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Acylating Agent: Thiophene-2-carboxylic acid (CAS: 527-72-0)
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Coupling Reagents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). Note: HATU may be used for higher reactivity but is less atom-economical.
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Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1,4-Dioxane.
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Acid: 4M HCl in 1,4-Dioxane.
Step 1: Amide Coupling (Formation of Intermediate A)
Objective: Covalent attachment of the thiophene moiety to the free amine of the Boc-protected diazepane.
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Preparation: In a 250 mL round-bottom flask, dissolve Thiophene-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).
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Activation: Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature (RT) for 30 minutes to form the active ester.
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Expert Insight: Pre-activation minimizes the formation of N-acylurea byproducts.
-
-
Addition: Add Boc-homopiperazine (1.0 equiv) followed by Diisopropylethylamine (DIPEA) (2.5 equiv).
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Reaction: Stir the mixture at RT for 12–16 hours under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexanes).
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Workup:
Step 2: Boc-Deprotection & Salt Formation
Objective: Removal of the tert-butyl carbamate group and precipitation of the hydrochloride salt.
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Dissolution: Dissolve the crude Intermediate A in a minimal amount of DCM (10 mL) or 1,4-Dioxane (10 mL).
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Acidolysis: Cool to 0°C. Slowly add 4M HCl in Dioxane (10 equiv).
-
Caution: Gas evolution (isobutylene) will occur. Ensure proper venting.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. A white precipitate should begin to form.
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Isolation:
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Add Diethyl Ether (Et
O, 50 mL) to complete precipitation. -
Filter the solid under a nitrogen stream (hygroscopic warning).
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Wash the filter cake with fresh Et
O (3 x 20 mL).
-
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Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Characterization & Quality Control
The final product is a hydrochloride salt.[3] The presence of the diazepane ring results in complex multiplet splitting in NMR due to ring conformational flux, often requiring high-temperature NMR for sharp resolution.
Expected Analytical Data
| Technique | Parameter | Expected Result | Note |
| HPLC | Purity | >98% (Area %) | UV detection @ 254 nm (Thiophene absorption) |
| Thiophene Ar-H | Distinct aromatic region | ||
| Diazepane CH | Broad/complex due to restricted rotation | ||
| Diazepane C5-H | The unique "homo" methylene group | ||
| MS (ESI+) | [M+H] | m/z ~211.08 | Free base mass (C |
| Appearance | Physical State | Off-white to pale yellow solid | Hygroscopic salt |
Workup & Purification Logic
Caption: Figure 2.[1] Purification workflow ensuring removal of coupling reagents and isolation of the salt.
Troubleshooting & Expert Insights
Rotameric Broadening in NMR
Observation: The NMR spectrum of the intermediate or final product may show broad, undefined peaks in the aliphatic region (3.0–4.0 ppm).
Causality: The amide bond between the thiophene and the diazepane nitrogen possesses partial double-bond character, leading to restricted rotation (rotamers) on the NMR timescale.
Solution: Run the NMR experiment at elevated temperature (e.g., 50°C or 323 K) in DMSO-
Hygroscopicity of the HCl Salt
Observation: The white solid turns into a gum upon exposure to air.
Causality: Hydrochloride salts of secondary amines are often hygroscopic.
Solution: Handle the final filtration under a blanket of nitrogen.[4] Store the compound in a desiccator or sealed under argon at -20°C. If the product gums up, re-dissolve in MeOH and re-precipitate with Et
Regioselectivity Verification
Validation: To prove mono-acylation occurred at the N1 position (and N4 is free), the Mass Spectrum should show m/z 211 (M+H). If bis-acylation occurred, the mass would be ~321. The use of the Boc-protected starting material (Route B) effectively eliminates this risk, provided the starting material was pure.
Safety & Handling
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Thiophene Derivatives: Many thiophene compounds are skin sensitizers and can have unpleasant sulfurous odors. All operations should be conducted in a fume hood.
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Acid Chlorides/Coupling Agents: Corrosive and irritants. Wear standard PPE (gloves, goggles, lab coat).
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HCl in Dioxane: Highly corrosive and flammable. Reacts violently with water.
References
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PubChem. (n.d.).[5] tert-Butyl 1,4-diazepane-1-carboxylate.[6][1][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
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Mishra, R., et al. (2018). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. Retrieved from [Link]
- Google Patents. (2014). Production method of 1,4-diazepane derivatives (EP2818463A1).
Sources
- 1. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 1-(thiophene-2-carbonyl)piperazine hydrochloride (C9H12N2OS) [pubchemlite.lcsb.uni.lu]
- 4. sjsu.edu [sjsu.edu]
- 5. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
